molecular formula C24H37NO B7883536 2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one

2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one

Cat. No.: B7883536
M. Wt: 355.6 g/mol
InChI Key: AGFMBJBJTRSYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Triisopropylphenyl)-2-azaspiro[45]decan-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions to achieve high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can prevent the activation of necroptosis, a form of programmed cell death, thereby exhibiting potential therapeutic effects in inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of the triisopropylphenyl group, which imparts distinct steric and electronic properties. These features contribute to its potential as a versatile building block in organic synthesis and its promising bioactivity in medicinal chemistry.

Properties

IUPAC Name

2-[2,4,6-tri(propan-2-yl)phenyl]-2-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO/c1-16(2)19-14-20(17(3)4)22(21(15-19)18(5)6)25-13-12-24(23(25)26)10-8-7-9-11-24/h14-18H,7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFMBJBJTRSYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)N2CCC3(C2=O)CCCCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.